molecular formula C16H16N2O3 B312620 N-(4-acetamidophenyl)-3-methoxybenzamide

N-(4-acetamidophenyl)-3-methoxybenzamide

Cat. No.: B312620
M. Wt: 284.31 g/mol
InChI Key: BQXGJXJTMPSIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-3-methoxybenzamide is a benzamide derivative characterized by a methoxy-substituted benzene ring linked to an acetamidophenyl group via an amide bond. This compound has garnered attention in medicinal chemistry due to its utility as a synthon in synthesizing bioactive heterocycles. For instance, it serves as a precursor for cytotoxic thiazole and 1,3,4-thiadiazole derivatives, which exhibit selective toxicity against cancer cell lines (HepG2, MCF-7, HTC-116, and PC-3) while sparing normal cells . Its structural features—a methoxy group (electron-donating) and acetamido moiety (hydrogen-bonding capability)—enhance solubility and target interactions, making it a versatile scaffold for drug discovery.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-methoxybenzamide

InChI

InChI=1S/C16H16N2O3/c1-11(19)17-13-6-8-14(9-7-13)18-16(20)12-4-3-5-15(10-12)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20)

InChI Key

BQXGJXJTMPSIGB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The methoxy group at the 3-position is conserved in many derivatives, suggesting its role in modulating electronic properties and binding affinity.
  • Side-chain variations (e.g., piperazine, quinoline, or quinazolinone moieties) dictate target specificity. For example, Compound 7’s piperazine-cyanopyridine chain enhances D4 receptor selectivity , while CoPo-22’s quinoline group enables dual CFTR activity .

Pharmacological Activity

Anticancer Potential

  • This compound-derived thiadiazoles show IC₅₀ values in the low micromolar range (1–10 µM) against HepG2 and MCF-7 cells, comparable to Agent L1’s efficacy .
  • Mechanistic divergence : While derivatives of the target compound induce apoptosis via mitochondrial pathways, Agent L1 inhibits topoisomerase-II .

Central Nervous System (CNS) Targeting

  • Compound 7 exhibits nanomolar affinity (Kᵢ = 2.1 nM) for D4 receptors with >100-fold selectivity over D2, D3, and serotonin receptors. Its logP (2.37–2.55) ensures brain penetration, unlike the parent compound, which lacks CNS activity .

Correction of CFTR Misfolding

  • CoPo-22 uniquely combines corrector (rescue of ΔF508-CFTR processing) and potentiator (channel activation) activities, a dual mechanism absent in this compound derivatives .

Enzymatic Inhibition

  • Quinazolinone derivative 4a inhibits tyrosinase (IC₅₀ = 0.89 µM), outperforming simpler benzamides lacking the fused quinazolinone ring .

Physicochemical Properties

Property This compound Compound 7 CoPo-22
Molecular Weight 300.31 g/mol 420.47 g/mol 429.47 g/mol
logP 1.98 (predicted) 2.37–2.55 3.12 (predicted)
Hydrogen Bond Acceptors/Donors 4/2 6/3 7/3
Solubility Moderate (DMF/DMSO) Low (CNS-penetrant) Poor (requires formulation)

Notable Trends:

  • logP: Lipophilicity increases with larger aromatic side chains (e.g., CoPo-22’s quinoline vs. Compound 7’s piperazine), impacting bioavailability and tissue distribution.
  • Hydrogen-bonding capacity : The acetamido group in the target compound enhances aqueous solubility relative to halogenated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.